Piperonyloyl chloride
Description
Piperonyloyl chloride is an acyl halide with the chemical formula C8H5ClO3. It is a derivative of piperonylic acid and is known for its role in organic synthesis, particularly in the preparation of various chemical compounds. This compound is characterized by its reactivity and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Properties
IUPAC Name |
1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370480 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25054-53-9 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Continuous Flow Reactor Synthesis of Piperonyl Chloride
Reaction Mechanism and Process Design
The continuous flow method described in CN112724120B involves a two-step chloromethylation reaction. Piperonyl alcohol (1,2-methylenedioxybenzene) reacts with a chlorinating agent (e.g., PCl₃) and formaldehyde (as trioxymethylene) in the presence of hydrochloric acid and a phase transfer catalyst. The process occurs in a preheated (70°C) continuous flow reactor with precise control of residence time (30–600 seconds) and flow rates (4.9–71 mL/min).
The mechanism proceeds via in situ generation of chloromethyl intermediates, facilitated by the phase transfer catalyst, which enhances interfacial contact between organic and aqueous phases. Phosphorus trichloride acts as both a chlorinating agent and a Lewis acid, accelerating the substitution of the hydroxyl group with chloride.
Optimized Reaction Parameters
Key parameters influencing yield and purity include:
- Chlorinating Agent : Phosphorus trichloride (PCl₃) outperforms thionyl chloride (SOCl₂) and trimethylchlorosilane (TMCS), yielding 94% vs. 90% and 88%, respectively.
- Molar Ratios : Optimal stoichiometry is piperonyl alcohol:PCl₃:trioxymethylene:catalyst = 1:0.3:1.05:0.003.
- Temperature : A reactor temperature of 70°C balances reaction kinetics and side-product formation.
- Residence Time : 180 seconds ensures complete conversion without decomposition.
Table 1: Comparative Yields Under Varied Conditions
| Example | Chlorinating Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | PCl₃ | CTAB | 94 | 98.7 |
| 3 | SOCl₂ | CTAB | 90 | 98.9 |
| 4 | TMCS | CTAB | 88 | 98.9 |
| 6 | PCl₃ | BTEAC | 88.7 | 98.6 |
| Comp. 1 | PCl₃ (batch) | CTAB | 37 | 97.9 |
Traditional Batch Synthesis Methods
Chlorination of Piperonyl Alcohol
Conventional batch methods involve refluxing piperonyl alcohol with excess thionyl chloride or PCl₃ in dichloromethane. For example, a 4-hour reaction at 70°C with PCl₃ yields 37% piperonyl chloride, significantly lower than flow reactor outcomes. Side reactions, including over-chlorination and ether formation, reduce efficiency.
Reduction of Piperonal Derivatives
Alternative routes involve reducing piperonal (3,4-methylenedioxybenzaldehyde) to piperonyl alcohol followed by chlorination. ChemicalBook reports an 89% yield in the DIBAL-mediated reduction of piperonal to piperonyl alcohol. Subsequent chlorination with SOCl₂ or PCl₃ remains a bottleneck, often requiring harsh conditions and resulting in moderate yields (50–65%).
Critical Analysis of Methodologies
Applications in Organic Synthesis
Piperonyl chloride serves as a key electrophile in N-acylation reactions. For instance, MDPI highlights its use in synthesizing prostaglandin IP receptor agonists via coupling with 2-chloroethyl chloroformate. The high purity (>98%) achieved through flow synthesis ensures optimal performance in downstream pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Piperonyloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form piperonylic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: Form esters when reacted with this compound in the presence of a base such as pyridine.
Thiols: Produce thioesters in reactions with this compound, often catalyzed by a base.
Major Products:
Amides: Formed from reactions with amines.
Esters: Result from reactions with alcohols.
Thioesters: Produced from reactions with thiols.
Scientific Research Applications
Synthetic Chemistry Applications
Piperonyloyl chloride is primarily utilized as a reagent in organic synthesis. Its applications include:
- Synthesis of Bioactive Compounds :
- Kinetic Studies :
- Preparation of Pyrrolophenanthridone Alkaloids :
Pharmacological Applications
The pharmacological potential of this compound is notable, particularly in drug development:
- Anticancer Research :
- Platelet Aggregation Inhibition :
- Antioxidant Activity :
Material Science Applications
In addition to its chemical and pharmacological uses, this compound finds applications in material science:
- Crystallization Agents :
-
Functional Polymers :
- The compound has been investigated for its ability to modify polymer properties, contributing to the development of advanced materials with tailored functionalities.
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Effects |
|---|---|---|
| Synthetic Chemistry | Synthesis of bioactive compounds | 2-phenylbenzimidazoles, Justicidin B |
| Kinetic Studies | Solvolysis rate evaluations | Mechanistic insights |
| Pharmacology | Anticancer agents, platelet aggregation inhibitors | Enhanced cell growth inhibition |
| Material Science | Nucleating agents for polymers | Improved thermal/mechanical properties |
Mechanism of Action
The mechanism of action of piperonyloyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The solvolysis reaction of this compound proceeds via an electron-rich acyl transfer mechanism, where the acyl group is transferred to the nucleophile, resulting in the formation of the corresponding acylated product .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the methylenedioxy group present in piperonyloyl chloride.
Piperonylamine: Contains an amine group instead of the acyl chloride group.
Piperonylic Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its methylenedioxy group, which imparts distinct reactivity and properties compared to other acyl halides. This structural feature makes it particularly useful in the synthesis of specific organic compounds that require the methylenedioxy functionality .
Biological Activity
Piperonyloyl chloride, a synthetic compound derived from piperonal, is notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications in medicinal chemistry, supported by relevant research findings and data tables.
This compound has the chemical formula C₈H₅ClO₃ and is classified as an acyl chloride. Its melting point is reported to be between 78-79 °C, with a boiling point of approximately 155 °C at reduced pressure (25 mmHg) . The compound is hygroscopic and typically requires storage in a refrigerator to maintain stability.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperonal with thionyl chloride or oxalyl chloride. This transformation results in the formation of the acyl chloride, which can be utilized in further chemical reactions to create various derivatives .
Biological Activities
This compound exhibits several biological activities, which are summarized below:
- Antimicrobial Activity : Research indicates that derivatives of this compound possess leishmanicidal properties. A study reported that compounds synthesized from this compound showed varying degrees of activity against Leishmania amazonensis, with some derivatives demonstrating IC50 values comparable to standard treatments like amphotericin B .
- Inhibition of Chemotaxis : this compound has been investigated for its ability to inhibit chemotaxis in inflammatory models. One study identified a derivative that significantly inhibited macrophage recruitment in vivo during a thioglycollate-induced peritonitis model, showcasing its potential as an anti-inflammatory agent .
- Pharmacological Characterization : The compound has been characterized for its interaction with various biological targets. For instance, certain derivatives have shown selective inhibition against enzymes involved in DNA unwinding processes, suggesting potential applications in antiviral therapies .
Table 1: Biological Activity of this compound Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Piperonyl derivative A | Leishmanicidal | 17.24 | |
| Piperonyl derivative B | Macrophage inhibition | 80 | |
| Piperonyl derivative C | DNA unwinding inhibition | 8.1 |
The biological activity of this compound and its derivatives can be attributed to their structural features, which allow for interactions with various biological macromolecules. The presence of the acyl chloride functional group facilitates acylation reactions, enabling the formation of more complex structures that can modulate biological pathways.
Inhibition Mechanisms
- Enzyme Inhibition : Derivatives have been shown to act as inhibitors for specific enzymes involved in inflammatory responses and viral replication. For example, compounds derived from this compound were tested for their ability to inhibit ATPase and helicase activities crucial for viral replication .
- Cellular Interaction : The anti-inflammatory effects observed may result from the ability of these compounds to interfere with monocyte migration and activation, thereby reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing these compounds for enhanced efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing piperonyloyl chloride from piperonylic acid?
- Methodological Answer : this compound is synthesized via chlorination of piperonylic acid using thionyl chloride (SOCl₂) as the chlorinating agent. A typical protocol involves refluxing piperonylic acid (10 g) in thionyl chloride (70 mL) with catalytic DMF (0.5 mL) for 36 hours under anhydrous conditions. Post-reaction, excess thionyl chloride is removed under vacuum, and the crude product is purified via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : After synthesis, purification is critical due to residual reagents. Column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., hexane:ethyl acetate 9:1) effectively removes unreacted piperonylic acid and byproducts. Confirmation of purity can be achieved via thin-layer chromatography (TLC) and melting point analysis (78–79°C) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : this compound is classified as a Category 1B skin corrosive and Category 1 eye hazard under GHS. Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How does the choice of chlorinating agent influence the yield and purity of this compound?
- Methodological Answer : Thionyl chloride is preferred due to its high reactivity and byproduct volatility (SO₂ and HCl gases). Alternatives like oxalyl chloride or phosphorus pentachloride may require longer reaction times or produce less volatile byproducts, complicating purification. A comparative study could quantify yields (e.g., thionyl chloride: ~85% vs. oxalyl chloride: ~75%) and purity via HPLC analysis .
Q. Which analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (CDCl₃ solvent) identifies key peaks: aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbon (δ 168–170 ppm).
- Purity Assessment : Melting point analysis (78–79°C) and FT-IR (C=O stretch at ~1770 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Quantitative Analysis : Gas chromatography (GC) with flame ionization detection (FID) using a DB-5 column .
Q. How does this compound’s reactivity vary in nucleophilic acyl substitution reactions under different conditions?
- Methodological Answer : Reactivity can be modulated by solvent polarity and temperature. For example, in amidation reactions with amines, dichloromethane (DCM) at 0°C minimizes side reactions, while dimethylformamide (DMF) at room temperature accelerates reactivity. Kinetic studies using in situ IR or NMR can track reaction progress .
Q. What strategies improve the stability of this compound during storage?
- Methodological Answer : Stability is compromised by moisture. Store under inert gas (argon/nitrogen) in sealed, amber glass vials at –20°C. Periodic purity checks via GC or NMR are recommended. Degradation products (e.g., piperonylic acid) can be quantified using reverse-phase HPLC .
Q. How is this compound applied in polymer chemistry, such as poly(L-lactide) (PLLA) modification?
- Methodological Answer : this compound acts as a reactive intermediate in synthesizing polyamide-imide dispersants (PAID). For PLLA modification, it is coupled with isophthalic dihydrazide to form PAID, which enhances PLLA’s thermal stability. Reaction efficiency is monitored via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
